molecular formula C20H28O6S B1196874 7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid

7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid

Cat. No. B1196874
M. Wt: 396.5 g/mol
InChI Key: FYBFDIIAPRHIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid, also known as 7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid, is a useful research compound. Its molecular formula is C20H28O6S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3,5-Dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-4-thiophen-3-yloxybut-1-enyl)cyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6S/c21-14(12-26-15-9-10-27-13-15)7-8-17-16(18(22)11-19(17)23)5-3-1-2-4-6-20(24)25/h1,3,7-10,13-14,16-19,21-23H,2,4-6,11-12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBFDIIAPRHIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CSC=C2)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866925
Record name 7-(3,5-Dihydroxy-2-{3-hydroxy-4-[(thiophen-3-yl)oxy]but-1-en-1-yl}cyclopentyl)hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 51249

CAS RN

71116-82-0
Record name Tiaprost
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71116-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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